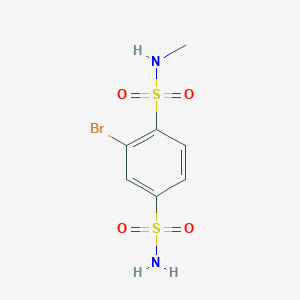

2-bromo-N1-methylbenzene-1,4-disulfonamide

Description

Properties

IUPAC Name |

2-bromo-1-N-methylbenzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O4S2/c1-10-16(13,14)7-3-2-5(4-6(7)8)15(9,11)12/h2-4,10H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRFROKQYHPTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N1-methylbenzene-1,4-disulfonamide typically involves the bromination of N1-methylbenzene-1,4-disulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient bromination while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N1-methylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: The sulfonamide groups can be reduced to amines under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of the original compound .

Scientific Research Applications

2-bromo-N1-methylbenzene-1,4-disulfonamide is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In studies involving enzyme inhibition and protein modification due to its ability to interact with biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide groups play crucial roles in binding to target molecules, leading to various biochemical effects. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N1-methylbenzene-1,4-disulfonamide and analogous benzene-1,4-disulfonamide derivatives:

Key Comparative Insights :

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability in this compound may enhance electrophilic reactivity compared to chlorine-containing analogs like indisulam .

Synthetic Routes :

- The target compound is synthesized via sulfonylation of brominated aniline derivatives, similar to methods for N1,N1-dimethyl analogs (). Pyridine is often used as a base to neutralize HCl byproducts during sulfonyl chloride reactions .

The bromine in the target compound could modulate similar pathways but with altered potency or selectivity due to steric effects .

Physical Properties: Bromine increases molecular weight and may reduce aqueous solubility compared to non-halogenated derivatives (e.g., 1-N-methylbenzene-1,4-disulfonamide) .

Safety Considerations: Brominated aromatic amines (e.g., 4-bromo-1,2-diaminobenzene in ) are associated with skin/eye irritation and delayed toxicity, suggesting stringent handling protocols are necessary for the target compound .

Biological Activity

2-Bromo-N1-methylbenzene-1,4-disulfonamide is a sulfonamide compound with the molecular formula C7H9BrN2O4S2 and a molecular weight of 329.2 g/mol. This compound has garnered attention in various fields of research due to its unique chemical structure, which includes a bromine atom that enhances its biological activity compared to other sulfonamides.

The synthesis of this compound typically involves the bromination of N1-methylbenzene-1,4-disulfonamide. Common reagents for this process include bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or acetonitrile. The selective introduction of the bromine atom is crucial for the compound's reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes. The sulfonamide group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This mechanism is similar to that observed in traditional sulfonamide antibiotics, which inhibit bacterial dihydropteroate synthase.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis, thus inhibiting bacterial growth. Studies have shown that modifications in the sulfonamide structure can enhance antibacterial efficacy against various strains.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For example, it has been tested against carbonic anhydrases and other relevant enzymes in biochemical assays, demonstrating significant inhibitory effects. The presence of the bromine atom may enhance binding affinity due to steric and electronic factors.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various sulfonamides, including this compound. Results indicated that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to established sulfonamide antibiotics, suggesting potential therapeutic applications.

Enzyme Interaction Analysis

In another investigation focusing on enzyme inhibition, this compound was shown to inhibit human carbonic anhydrase II with an IC50 value indicating strong binding affinity. This suggests its potential utility in developing drugs targeting conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N1-methylbenzene-1,4-disulfonamide | Chlorine atom instead of bromine | Moderate antibacterial activity |

| 2-fluoro-N1-methylbenzene-1,4-disulfonamide | Fluorine atom; potential for different reactivity | Variable efficacy |

| 2-iodo-N1-methylbenzene-1,4-disulfonamide | Iodine atom; larger size may affect binding | Enhanced enzyme inhibition |

The unique presence of the bromine atom in this compound provides distinct reactivity compared to its chloro and iodo counterparts, influencing its biological interactions and effectiveness as an antibacterial agent.

Q & A

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer : Synthesize analogs with variations in bromine position, methyl group size, or sulfonamide substituents. Test in vitro against target proteins (e.g., carbonic anhydrase IX) and compare IC values. QSAR models using Molinspiration descriptors (e.g., logP, polar surface area) correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.